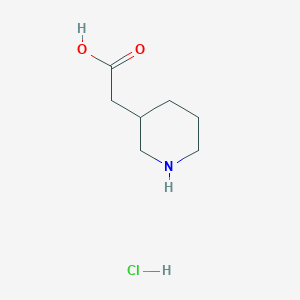

2-(Piperidin-3-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-piperidin-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h6,8H,1-5H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUCGEDHTPKPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501008 | |

| Record name | (Piperidin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71985-81-4 | |

| Record name | 3-Piperidineacetic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71985-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Piperidin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71985-81-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Piperidine Nucleus: A Historical Journey from Toxin to Therapeutic

An In-depth Technical Guide on the History, Discovery, and Pharmacological Significance of Piperidine Alkaloids in Medicine

Introduction

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of natural products that have profoundly influenced the course of medicine and pharmacology. From the infamous poison hemlock of antiquity to the pungent spice of black pepper and the traditional remedies of Native Americans, plants producing piperidine alkaloids have been intertwined with human history. These compounds, characterized by their diverse and potent biological activities, were among the first natural products to be isolated and structurally elucidated, heralding the dawn of modern organic chemistry and pharmacology. This technical guide provides a comprehensive overview of the history, discovery, and medicinal significance of key piperidine alkaloids, with a focus on coniine, piperine, and lobeline. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative pharmacological data, and visualizations of key pathways and processes.

The Dawn of Alkaloid Chemistry: Coniine and the Hemlock

The story of piperidine alkaloids in medicine is inextricably linked with one of history's most famous poisons. Conium maculatum, or poison hemlock, was notoriously used by the ancient Greeks for state executions, the most famous of which was that of the philosopher Socrates in 399 BC.[1] The toxic principle, coniine, holds the distinction of being the first alkaloid to have its chemical structure determined and the first to be chemically synthesized, marking monumental milestones in the field of chemistry.

Discovery and Structural Elucidation

In 1827, the German chemist Giseke first isolated the volatile, alkaline substance from poison hemlock responsible for its toxicity.[2] However, it was the pioneering work of August Wilhelm von Hofmann in 1881 that established its piperidine structure.[2] Hofmann's structural elucidation relied on a series of degradation reactions, a common but arduous technique of the era, which involved breaking the molecule into smaller, identifiable fragments to piece together the original structure.

The First Synthesis of an Alkaloid

A pivotal moment in organic chemistry arrived in 1886 when Albert Ladenburg achieved the first total synthesis of an alkaloid, racemic (±)-coniine.[3][4] This achievement was a crucial proof of principle, demonstrating that complex, naturally occurring molecules could be constructed in the laboratory from simpler starting materials. Ladenburg's synthesis not only confirmed Hofmann's proposed structure but also laid the groundwork for the field of synthetic organic chemistry.

Mechanism of Action and Toxicity

Coniine exerts its toxic effects by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs), the same receptors targeted by nicotine.[2][4] It specifically blocks neuromuscular transmission, leading to a flaccid paralysis.[3] The paralysis begins in the lower limbs and ascends through the body, ultimately resulting in death from respiratory paralysis when the diaphragm is affected.[2]

Piperine: The Pungent Principle of Black Pepper

Black pepper (Piper nigrum) has been one of the world's most traded spices for centuries, valued not only for its flavor but also for its use in traditional medicine. The compound responsible for its characteristic pungency is the piperidine alkaloid, piperine.

Discovery and Isolation

Piperine was first discovered in 1819 by the Danish chemist Hans Christian Ørsted, who isolated the yellow crystalline substance from the fruits of Piper nigrum.[5][6] Its structure as 1-piperoylpiperidine was established through hydrolysis, which breaks the amide bond to yield piperidine and piperic acid.

Pharmacological Activity and Modern Research

Historically used to treat a variety of ailments, modern research has focused on piperine's ability to enhance the bioavailability of other drugs and nutrients. Its primary mechanism of action for pungency is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels on nociceptive (pain-sensing) nerve cells.[7][8][9] TRPV1 is the same receptor activated by capsaicin, the pungent compound in chili peppers, and is also sensitive to heat and acid. Piperine's interaction with these channels makes it a valuable tool for studying pain pathways and inflammation. Furthermore, piperine has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[10][11]

Lobeline: From Traditional Remedy to Neurological Probe

Lobelia inflata, commonly known as Indian tobacco, was used extensively by Native Americans as both a ceremonial and medicinal plant.[12] The primary active constituent, lobeline, is a complex piperidine alkaloid that has been investigated for various therapeutic applications, most notably as a smoking cessation aid.

Historical Use and Discovery

The medicinal properties of Lobelia were adopted by early American colonists and it became a staple in eclectic medicine. Lobeline was isolated in the early 20th century, and its structural similarity to nicotine led to its investigation as a potential treatment for tobacco addiction.

Complex Pharmacology

Lobeline exhibits a complex and multifaceted mechanism of action. It acts as a mixed agonist-antagonist at nicotinic acetylcholine receptors.[12] More significantly, it is a potent ligand for the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging neurotransmitters like dopamine into vesicles for release.[6][7] By interacting with VMAT2, lobeline can modulate dopamine storage and release, which is a key mechanism underlying its potential use in treating drug addiction.[7] It also inhibits the reuptake of dopamine and serotonin.[12] While clinical trials for smoking cessation have yielded mixed results, lobeline remains an important pharmacological tool for studying dopaminergic and cholinergic systems.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize key quantitative data for the described piperidine alkaloids.

Table 1: Receptor Binding and Functional Activity of Piperidine Alkaloids

| Alkaloid | Target Receptor/Channel | Assay Type | Species | Value | Unit | Reference |

| Coniine | Presynaptic nAChR (Nitrergic) | Inhibition | Rat | -logIC₅₀ = 3.79 ± 0.11 | M | [13][14] |

| Presynaptic nAChR (Noradrenergic) | Inhibition | Rat | -logIC₅₀ = 4.57 ± 0.12 | M | [13][14] | |

| Presynaptic nAChR (Noradrenergic) | Inhibition | Guinea Pig | -logIC₅₀ = 4.47 ± 0.12 | M | [13][14] | |

| Piperine | Human TRPV1 | Activation (EC₅₀) | Human | 37.9 ± 1.9 | µM | [15] |

| Human TRPV1 | Activation (EC₅₀) | Human | 1.08 | µM | [16] | |

| Lobeline | Rat Brain nAChR | Displacement ([³H]-nicotine) | Rat | Kᵢ = 4.4 | nM | [3] |

Table 2: Comparative Efficacy of TRPV1 Agonists

| Agonist | Target Receptor | Potency (EC₅₀) | Efficacy (Maximal Response) | Reference |

| Capsaicin | Human TRPV1 | 292 ± 54 nM | ~1 (Normalized) | [8] |

| Piperine | Human TRPV1 | 37.9 ± 1.9 µM | Approx. 2-fold greater than Capsaicin | [15] |

Experimental Protocols

The following sections provide detailed methodologies for key historical and modern experiments related to piperidine alkaloids.

Protocol 1: Historical Synthesis of (±)-Coniine (Ladenburg, 1886)

This protocol is based on the original synthesis reported by Albert Ladenburg.

-

Preparation of 2-Methylpyridine (α-picoline):

-

N-methylpyridine iodide is heated to a high temperature (approx. 250-300°C) in a sealed tube.

-

This induces a rearrangement reaction, yielding 2-methylpyridine.

-

-

Condensation with Acetaldehyde:

-

2-Methylpyridine is reacted with acetaldehyde in the presence of a dehydrating agent, such as anhydrous zinc chloride. Ladenburg reportedly used paraldehyde, a trimer of acetaldehyde, which decomposes to the monomer upon heating.

-

This Knoevenagel-type condensation reaction forms 2-propenylpyridine.

-

-

Reduction to (±)-Coniine:

-

The 2-propenylpyridine is reduced to racemic (±)-coniine (2-propylpiperidine).

-

Ladenburg achieved this reduction using metallic sodium in an ethanol solvent, a common method for reducing pyridine rings at the time.

-

-

Resolution of Enantiomers (Optional but historically significant):

-

The racemic mixture of (±)-coniine is reacted with a chiral resolving agent, (+)-tartaric acid, to form diastereomeric salts.

-

The diastereomeric salts, (+)-coniine-(+)-tartrate and (-)-coniine-(+)-tartrate, exhibit different solubilities.

-

Fractional crystallization is used to separate the less soluble salt.

-

The separated salt is then treated with a base to liberate the enantiopure coniine.

-

Protocol 2: Representative Extraction and Isolation of Piperine from Black Pepper

This protocol is a modern laboratory adaptation based on historical principles.

-

Extraction:

-

Finely ground black pepper (10.0 g) is placed in a round-bottom flask with 20 mL of dichloromethane (CH₂Cl₂).[1]

-

A reflux condenser is attached, and the mixture is gently refluxed for 20-30 minutes to extract the piperine and other organic-soluble components.[1][17]

-

The mixture is cooled, and the solid pepper grounds are removed by vacuum filtration, washing the grounds with a small amount of additional CH₂Cl₂.[1]

-

-

Isolation and Precipitation:

-

The filtrate is transferred to a clean flask, and the dichloromethane is removed using a rotary evaporator, leaving a dark, oily residue.[1]

-

The oil is cooled in an ice bath, and a small volume (e.g., 6 mL) of cold diethyl ether is added. This process, known as trituration, is used to induce crystallization.[1]

-

The mixture is stirred in the ice bath for approximately 15 minutes. Piperine, being less soluble in cold ether, precipitates as a yellow solid.[1]

-

The crude piperine crystals are collected by vacuum filtration and washed with a small amount of cold diethyl ether.[1]

-

-

Purification (Recrystallization):

-

The crude piperine is dissolved in a minimum amount of a hot solvent mixture, typically acetone/hexane (e.g., 3:2 ratio).[1]

-

The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

The purified, needle-like crystals of piperine are collected by vacuum filtration, washed with a cold solvent, and dried. The melting point (128-130°C) can be used to assess purity.[5][6]

-

Protocol 3: General Method for Acid-Base Extraction of Lobeline from Lobelia inflata

This protocol outlines a standard acid-base liquid-liquid extraction technique for isolating alkaloids like lobeline.

-

Initial Extraction:

-

Dried and powdered aerial parts of Lobelia inflata are macerated in an acidified aqueous solution (e.g., 1% hydrochloric acid or acetic acid) for several hours. This converts the alkaloids into their salt form, which is soluble in the aqueous phase.

-

The plant material is filtered, and the acidic aqueous extract containing the alkaloid salts is collected.

-

-

Purification (Removal of Non-basic Compounds):

-

The acidic extract is washed with a nonpolar organic solvent (e.g., chloroform or ether).

-

Neutral and acidic impurities are partitioned into the organic layer, while the protonated alkaloid salts remain in the aqueous layer. The organic layer is discarded.

-

-

Liberation and Extraction of Free Base:

-

The purified aqueous extract is made alkaline by the addition of a base, such as sodium bicarbonate or dilute ammonia, until the pH is approximately 9-10. This deprotonates the alkaloid salts, converting them into their free base form.

-

The alkaline solution is then extracted multiple times with an organic solvent like ether or chloroform. The free base alkaloids are more soluble in the organic solvent and will partition into this layer.

-

-

Concentration and Isolation:

-

The combined organic extracts are washed with water to remove any remaining base and dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is evaporated under reduced pressure to yield the crude total alkaloid extract, from which lobeline can be further purified using chromatographic techniques (e.g., TLC or column chromatography).

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes and mechanisms discussed in this guide.

Caption: Generalized workflow for piperidine alkaloid isolation.

Caption: Historical synthesis of (±)-coniine by Ladenburg (1886).

Caption: Simplified signaling pathway of lobeline.

Conclusion

The piperidine alkaloids represent a classic chapter in the history of pharmacology and drug discovery. The journey from identifying coniine as a potent toxin to understanding the complex neuromodulatory effects of lobeline and the sensory activation by piperine showcases the evolution of scientific inquiry. These natural products were not only instrumental in the development of organic chemistry but continue to serve as valuable pharmacological tools and lead compounds. For drug development professionals, the diverse mechanisms of action and the relatively simple, yet versatile, piperidine scaffold offer a rich source of inspiration for the design of novel therapeutics targeting a wide range of diseases. The historical context, combined with modern quantitative analysis, provides a powerful framework for appreciating and harnessing the medicinal potential of this enduring class of alkaloids.

References

- 1. rubingroup.org [rubingroup.org]

- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coniine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mitrask.com [mitrask.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. Effects of piperine, the pungent component of black pepper, at the human vanilloid receptor (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of lobetyolin as a major antimalarial constituent of the roots of Lobelia giberroa Hemsl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The role of Piper chaba Hunt. and its pure compound, piperine, on TRPV1 activation and adjuvant effect - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. Antiepileptic activity of lobeline isolated from the leaf of Lobelia nicotianaefolia and its effect on brain GABA level in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ansm.sante.fr [ansm.sante.fr]

Technical Whitepaper: Physicochemical Properties of 2-(Piperidin-3-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-3-yl)acetic acid hydrochloride is a heterocyclic compound belonging to the piperidine class of molecules. Piperidine and its derivatives are significant scaffolds in medicinal chemistry, appearing in the structure of numerous pharmaceuticals. This document provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and explores its potential biological activity through an examination of relevant signaling pathways. All quantitative data are presented in clear, tabular formats for ease of reference and comparison.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following tables summarize the key physicochemical identifiers and computed properties for this compound.[1] Experimental data for the melting point, solubility, pKa, and logP were not available in the public domain at the time of this writing.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-(piperidin-3-yl)acetic acid;hydrochloride[1] |

| CAS Number | 71985-81-4[1] |

| Molecular Formula | C₇H₁₄ClNO₂[1] |

| Molecular Weight | 179.64 g/mol [1] |

| Canonical SMILES | C1CC(CNC1)CC(=O)O.Cl |

| InChI Key | IMUCGEDHTPKPBM-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Topological Polar Surface Area | 49.3 Ų | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Complexity | 125 | PubChem |

| Formal Charge | 0 | PubChem |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development. The following sections detail the standard experimental methodologies for measuring key parameters of a compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure substance, this range is typically narrow.

References

Technical Guide: Spectroscopic Data for 2-(Piperidin-3-yl)acetic acid hydrochloride

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Technical Information Service

Subject: Comprehensive Spectroscopic Analysis of 2-(Piperidin-3-yl)acetic acid hydrochloride

Introduction:

This document provides a summary of the available spectroscopic data for this compound (CAS: 71985-81-4). This compound is a substituted piperidine derivative with potential applications in pharmaceutical research and development. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and structural elucidation.

Compound Information:

-

Chemical Name: this compound

-

Molecular Formula: C₇H₁₄ClNO₂

-

Molecular Weight: 179.64 g/mol

-

Structure:

/ CH₂ NH₂⁺--Cl⁻ \ / CH₂--CH₂

Spectroscopic Data Summary:

Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. While numerous suppliers list the compound for sale, they do not provide specific spectral data. Similarly, entries in chemical databases like PubChem confirm the compound's identity but do not currently house experimental spectra.

Theoretical Spectroscopic Considerations:

In the absence of experimental data, a theoretical analysis of the expected spectral features can provide guidance for researchers who generate this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons in the piperidine ring and the chiral center at the 3-position. Key expected signals include:

-

A broad singlet for the amine protons (NH₂⁺).

-

A multiplet for the proton at the 3-position of the piperidine ring.

-

A doublet for the methylene protons of the acetic acid side chain, likely coupled to the proton at the 3-position.

-

A series of complex multiplets for the remaining methylene protons on the piperidine ring.

-

-

¹³C NMR: The carbon NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

A signal for the carbonyl carbon of the carboxylic acid.

-

Signals for the two carbons of the acetic acid side chain.

-

Four signals for the five carbons of the piperidine ring (some may have similar chemical shifts).

-

Infrared (IR) Spectroscopy (Predicted):

-

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and N-H stretching of the ammonium salt.

-

A strong absorption band around 1700-1730 cm⁻¹ due to the C=O stretching of the carboxylic acid.

-

C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

-

N-H bending vibrations around 1500-1600 cm⁻¹.

Mass Spectrometry (MS) (Predicted):

-

Electrospray Ionization (ESI) in positive mode: The expected base peak would correspond to the molecular ion [M+H]⁺, which would be the piperidinyl acetic acid cation (C₇H₁₄NO₂⁺) with a mass-to-charge ratio (m/z) of approximately 144.10.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of water (H₂O) or the carboxylic acid group (COOH) from the parent ion.

Experimental Workflow for Spectroscopic Analysis:

The following diagram outlines a standard workflow for the acquisition and analysis of spectroscopic data for a compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

In-Depth Technical Guide to the Solubility and Stability Profile of 2-(Piperidin-3-yl)acetic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(Piperidin-3-yl)acetic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The information presented herein is based on established principles of medicinal chemistry and data from analogous compounds, offering a robust framework for its handling, formulation, and analytical development. Detailed experimental protocols for determining these critical physicochemical properties are also provided.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(piperidin-3-yl)acetic acid;hydrochloride | [1] |

| CAS Number | 71985-81-4 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

Solubility Profile

The hydrochloride salt form of 2-(Piperidin-3-yl)acetic acid is expected to confer significantly greater aqueous solubility compared to its free base counterpart, a common strategy to improve the biopharmaceutical properties of amine-containing compounds. The presence of both a basic piperidine nitrogen and an acidic carboxylic acid group suggests that its solubility will be highly dependent on the pH of the medium.

Predicted Aqueous Solubility

The following table summarizes the expected solubility of this compound in various aqueous media. These predictions are based on the ionization state of the molecule at different pH values.

Table 1: Predicted Aqueous Solubility

| Solvent/Medium | Predicted pH | Predicted Solubility Category | Rationale |

| 0.1 N HCl | ~1.2 | Very Soluble | The piperidine nitrogen is fully protonated, and the carboxylic acid is in its neutral form, maximizing polarity and interaction with water. |

| Purified Water | ~5-7 | Soluble | As a salt of a weak base and a strong acid, an aqueous solution will be slightly acidic, favoring the soluble ionized form. |

| Phosphate Buffer | 6.8 | Soluble to Moderately Soluble | The compound is expected to be predominantly in its soluble, ionized form. |

| 0.1 N NaOH | ~13 | Sparingly Soluble to Insoluble | The piperidine nitrogen is deprotonated to the less soluble free base, significantly reducing aqueous solubility. |

Predicted Organic Solvent Solubility

The solubility in organic solvents is dictated by the polarity of the solvent and its ability to interact with the ionic and polar groups of the molecule.

Table 2: Predicted Organic Solvent Solubility

| Solvent Class | Representative Solvents | Predicted Solubility Category | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | These solvents can engage in hydrogen bonding with both the protonated amine and the carboxylic acid group. |

| Polar Aprotic | DMSO, DMF | Soluble | The high polarity of these solvents can effectively solvate the ionic hydrochloride salt. |

| Non-polar | Hexane, Toluene | Insoluble | The high polarity and ionic character of the molecule are incompatible with non-polar solvents. |

Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound should be empirically determined using a standardized method such as the shake-flask technique.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions: An excess amount of the solid compound is added to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., purified water, various pH buffers, organic solvents).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C and 37 °C) for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved states is achieved.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a chemically inert, low-binding syringe filter (e.g., 0.22 or 0.45 µm) to remove all undissolved particles.

-

Quantification: The clear filtrate is then appropriately diluted with a suitable solvent, and the concentration of the dissolved compound is determined using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Experimental Workflow Diagram

Caption: A stepwise workflow for determining the equilibrium solubility of a compound.

Stability Profile

The chemical stability of this compound must be thoroughly investigated to understand its degradation pathways and to establish appropriate storage conditions and shelf-life. Forced degradation (stress testing) is the primary methodology used to assess the intrinsic stability of a drug substance.

Predicted Stability under Stress Conditions

The anticipated stability of the compound under various stress conditions is outlined below.

Table 3: Predicted Stability Profile

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Hydrolytic | ||

| Acidic (e.g., 0.1 N HCl, heat) | Likely Stable | The amide and ether linkages common in many drugs are absent. The piperidine ring is generally stable to acid.[2] |

| Basic (e.g., 0.1 N NaOH, heat) | Likely Stable | The core structure is not expected to be susceptible to base-catalyzed hydrolysis. |

| Oxidative (e.g., 3% H₂O₂) | Potentially Susceptible | The secondary amine in the piperidine ring is a potential site for oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.[2] |

| Thermal (Dry Heat, e.g., 80°C) | Likely Stable | Simple hydrochloride salts of small organic molecules are often thermally stable at moderately elevated temperatures. |

| Photolytic (UV/Vis light, ICH Q1B) | Likely Stable | The molecule lacks a significant chromophore that would absorb light in the near-UV or visible range, suggesting a low potential for photodegradation. |

Experimental Protocol for Forced Degradation Studies

A systematic investigation of degradation under various stress conditions is required to identify potential degradants and to develop a stability-indicating analytical method.

Methodology: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stressor solutions: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and purified water (for thermal and photolytic studies). A solid sample is used for dry heat thermal stress.

-

Application of Stress:

-

Acidic/Basic Hydrolysis: The solutions in HCl and NaOH are stored at an elevated temperature (e.g., 60°C) for a predetermined period (e.g., up to 7 days), with samples taken at intermediate time points.

-

Oxidation: The solution in H₂O₂ is typically stored at room temperature and protected from light.

-

Thermal: The solid drug substance is placed in a temperature-controlled oven (e.g., 80°C). A solution in water is also stressed at a similar temperature.

-

Photostability: A solution in water and the solid drug substance are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Control samples are kept in the dark.

-

-

Sample Analysis: At each time point, an aliquot of the stressed sample is withdrawn. For the acid and base stressed samples, the pH is adjusted to neutral before analysis. All samples are then analyzed by a suitable stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.

Forced Degradation Workflow Diagram

Caption: A schematic of the workflow for conducting comprehensive forced degradation studies.

References

Theoretical and Molecular Modeling Approaches for Piperidine Derivatives in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility.[1] This in-depth technical guide provides a comprehensive overview of the theoretical and molecular modeling studies of piperidine derivatives, alongside detailed experimental protocols for their synthesis and biological evaluation. The guide is intended to serve as a valuable resource for researchers and scientists involved in the discovery and development of novel therapeutics based on the piperidine motif.

Theoretical Studies and Molecular Modeling

Computational approaches have become indispensable in modern drug discovery, enabling the rational design and optimization of lead compounds. For piperidine derivatives, a variety of theoretical and molecular modeling techniques are employed to predict their biological activity, understand their mechanism of action, and guide synthetic efforts.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] This method is instrumental in understanding the binding modes of piperidine derivatives and in virtual screening campaigns to identify novel hits.

A generalized workflow for molecular docking and subsequent molecular dynamics simulations is presented below.

Molecular Docking and Dynamics Workflow

Data Presentation: Molecular Docking and Binding Affinity Data

The following tables summarize the docking scores and experimentally determined inhibitory activities of various piperidine derivatives against different enzyme targets.

| Compound/Analog | Target Enzyme | Docking Score (kcal/mol) | Binding Affinity (Ki in nM) | IC50 (µM) | Key Interactions |

| Benzamide Piperidine Derivatives | |||||

| 5d (2-Fluoro substitution) | Acetylcholinesterase (AChE) | Not explicitly stated | - | 0.013 ± 0.0021 | Hydrogen bonding between the carbonyl group and Tyrosine 121 in the active site.[3] |

| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | Not explicitly stated | - | 0.600 ± 0.050 | - |

| Piperidine-containing quinolinyl thiosemicarbazones | |||||

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamide | Acetylcholinesterase (AChE) | -9.68 | - | Not explicitly stated | π-π stacking with His287, π-π T-shaped with Tyr124, and a conventional hydrogen bond with Tyr337. |

| Piperidine/Piperazine Derivatives | |||||

| Compound 5 | Sigma-1 Receptor (σ1R) | - | 3.64 | - | - |

| Compound 11 | Sigma-1 Receptor (σ1R) | - | 4.41 | - | - |

| Compound 4 | Histamine H3 Receptor (hH3R) | - | 3.17 | - | - |

| Compound 5 | Histamine H3 Receptor (hH3R) | - | 7.70 | - | - |

Quantum Chemical Calculations

Quantum chemical methods are employed to calculate the electronic and geometric properties of piperidine derivatives. These calculations provide insights into molecular stability, reactivity, and other properties that can be correlated with biological activity.

Methodology for Quantum Chemical Calculations:

A typical protocol for quantum chemical calculations on piperidine derivatives involves the following steps:

-

Model Building: The 3D structures of the piperidine derivatives are built using molecular modeling software.

-

Geometry Optimization: The geometries of the molecules are optimized to find the most stable conformation. This is often done using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[4]

-

Property Calculation: Various electronic properties are calculated, such as:

-

HOMO-LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the energy gap, which is related to the chemical reactivity and stability of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Mulliken Atomic Charges: The charges on individual atoms are calculated to understand the charge distribution within the molecule.

-

-

Analysis: The calculated properties are analyzed to predict the reactivity, stability, and potential interaction sites of the piperidine derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Below is a generalized workflow for developing a QSAR model.

QSAR Modeling Workflow

Experimental Protocols

The theoretical predictions from molecular modeling studies are validated through experimental synthesis and biological evaluation of the designed piperidine derivatives.

Synthesis of Piperidine Derivatives

A general workflow for the synthesis and biological screening of novel piperidine derivatives is illustrated below.

Synthesis and Screening Workflow

Detailed Protocol for the Synthesis of N-Substituted Piperidines:

This protocol describes a microwave-assisted synthesis of N-substituted piperidines from 1,5-dichloropentane and a primary amine.

-

Reaction Setup: In a microwave reactor vessel, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add 2 mL of deionized water to the reaction vessel.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 10-20 minutes.

-

Work-up: After cooling, transfer the reaction mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted piperidine.

-

Purification: Purify the crude product by column chromatography on silica gel.

Biological Evaluation

The synthesized piperidine derivatives are subjected to a battery of biological assays to determine their activity and mechanism of action.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

This spectrophotometric assay is commonly used to determine the AChE inhibitory activity of compounds.[1]

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test piperidine derivative in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for a predetermined time.

-

Reaction Initiation: Add the substrate ATCI to start the enzymatic reaction.

-

Detection: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance of this product at 412 nm over time using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1][5]

Signaling Pathways Modulated by Piperidine Derivatives

Piperidine derivatives have been shown to modulate various signaling pathways implicated in a range of diseases, including cancer and neurodegenerative disorders. A key pathway often targeted is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Conclusion

The integration of theoretical studies and experimental validation provides a powerful paradigm for the discovery and development of novel piperidine-based therapeutics. Molecular modeling techniques, including molecular docking, quantum chemical calculations, and QSAR, offer valuable insights into the structure-activity relationships of piperidine derivatives, enabling the rational design of more potent and selective compounds. Detailed experimental protocols for synthesis and biological evaluation are crucial for validating these in silico predictions and advancing lead candidates through the drug discovery pipeline. The continued application of these integrated approaches holds great promise for the development of next-generation drugs targeting a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

biological significance of the piperidine scaffold in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a quintessential privileged scaffold in medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs and biologically active compounds underscores its significance in the design and development of novel therapeutics. This technical guide provides a comprehensive exploration of the biological importance of the piperidine moiety, offering quantitative data on its diverse pharmacological activities, detailed experimental protocols for its evaluation, and visualizations of its mechanistic roles in cellular pathways.

The Ubiquity and Versatility of the Piperidine Scaffold

The piperidine motif is a versatile building block that imparts favorable physicochemical and pharmacokinetic properties to drug candidates. Its saturated, flexible ring system allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets. The basic nitrogen atom can participate in crucial hydrogen bonding and ionic interactions within protein binding pockets, enhancing potency and selectivity.[1]

The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS), as well as in agents with anticancer, antiviral, analgesic, anti-inflammatory, and antimicrobial properties.[2][3]

Quantitative Analysis of Biological Activities

The biological efficacy of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of their substituents. The following tables summarize key quantitative data, providing a comparative analysis of the potency of various piperidine-containing compounds across different therapeutic areas.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.[4][5]

| Compound/Series | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04[4] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12[4] | |

| Compound 17a | PC3 | Prostate | 0.81[4] |

| MGC803 | Gastric | 1.09[4] | |

| MCF-7 | Breast | 1.30[4] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI₅₀, µg/mL)[4][6] |

| HT29 | Colon | 4.1 (GI₅₀, µg/mL)[4][6] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI₅₀, µg/mL)[4][6] | |

| Furan-pyrazole piperidine derivatives | OVCAR-8 | Ovarian | 0.1 - 15.8 |

| HCT116 | Colon | - | |

| Piperine | Tongue Carcinoma | - | 21.2 |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 | Lung Cancer | 32.43 |

Antiviral Activity

The piperidine scaffold has been successfully integrated into potent antiviral agents that can interfere with various stages of the viral life cycle.[4]

| Compound/Series | Virus | Cell Line | EC₅₀ (µM) |

| FZJ13 | HIV-1 | - | Comparable to 3TC[7] |

| FZJ05 | Influenza A/H1N1 | MDCK | Lower than ribavirin, amantadine, and rimantadine[7] |

| Pyrazolo-Piperidines (Compound 27) | HIV (CCR5) | - | 10.64 - 64.56[8] |

| Pyrazolo-Piperidines (Compound 6) | HIV (CXCR4) | - | 10.64 - 64.56[8] |

| Pyrazolo-Piperidines (Compound 3) | HIV (Dual) | - | 10.64 - 64.56[8] |

Neuroprotective Activity

Piperidine derivatives have shown promise in the treatment of neurodegenerative diseases by protecting neurons from various insults.

| Compound/Series | Model | Key Findings |

| Piperine | MPTP-induced Parkinson's disease mouse model | Attenuated motor coordination and cognitive deficits, prevented a decrease in tyrosine hydroxylase-positive cells, reduced microglia activation and oxidative stress.[9] |

| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Ischemic neuroprotection in rats | Provided significant ischemic neuroprotection in the caudoputamen complex without altering dopamine accumulation.[10] |

| Piperidine Urea Derivatives (e.g., Compound A10) | L-Glutamic acid–induced injury in SH-SY5Y cells | Showed potent in vitro neuroprotective activities, with some compounds exhibiting better protection than the control drug Fenazinel.[11] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of piperidine derivatives. The following section provides protocols for key experiments cited in the assessment of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Piperidine derivative stock solution

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO). Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ values.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for inhibitors of acetylcholinesterase, a key target in Alzheimer's disease.[13]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Piperidine derivative test compounds

-

96-well plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay in 96-Well Plate: To each well, add phosphate buffer, enzyme solution, DTNB solution, and the test compound solution (or solvent for control).[13]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.[13]

-

Reaction Initiation: Add the substrate solution (ATCI) to each well to start the enzymatic reaction.[13]

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to record at regular intervals.[13]

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value.[13]

Synthesis of Piperidine Derivatives via Catalytic Hydrogenation of Pyridines

One of the most direct methods for synthesizing piperidines is the hydrogenation of pyridine precursors.

Materials:

-

Substituted pyridine

-

Catalyst (e.g., Platinum(IV) oxide, Rhodium on carbon)

-

Solvent (e.g., ethanol, acetic acid)

-

Hydrogen source (e.g., H₂ gas)

-

High-pressure reactor (autoclave)

Procedure:

-

Reaction Setup: In a high-pressure reactor, dissolve the substituted pyridine in the chosen solvent.

-

Catalyst Addition: Add the catalyst to the solution under an inert atmosphere.

-

Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3-5 atm).

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 25-80°C) and stir for the required time (e.g., 12-24 hours).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting piperidine derivative by a suitable method, such as distillation or chromatography.

Visualizing Mechanisms and Workflows

Understanding the molecular mechanisms and experimental processes is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate a key signaling pathway modulated by piperidine derivatives and a general experimental workflow.

Caption: PI3K/Akt/mTOR pathway and points of inhibition by piperidine derivatives.

Caption: Workflow for piperidine library synthesis and screening.

Conclusion

The piperidine scaffold continues to be an invaluable component in the medicinal chemist's toolkit. Its inherent structural and physicochemical properties, combined with its synthetic tractability, enable the creation of diverse molecular architectures with finely tuned pharmacological profiles. The extensive body of research on piperidine-containing compounds provides a solid foundation for the rational design of next-generation therapeutics to address a wide range of diseases. This guide serves as a comprehensive resource to aid researchers and drug development professionals in harnessing the full potential of this remarkable scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. dokumen.pub [dokumen.pub]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Piperidine Scaffold: From Nature's Arsenal to Synthetic Versatility

An In-depth Technical Guide on the Natural Occurrence and Synthesis of Piperidine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product science. Its prevalence in a vast array of biologically active molecules, from potent alkaloids to blockbuster pharmaceuticals, underscores its significance. This technical guide provides a comprehensive overview of the natural occurrence of piperidine-containing compounds and delves into the key synthetic strategies for their construction, offering valuable insights for researchers and professionals in drug discovery and development.

Natural Occurrence of Piperidine-Containing Compounds

Piperidine alkaloids are a diverse group of natural products found across various plant and animal species. These compounds often exhibit significant physiological and pharmacological activities.

Notable Piperidine Alkaloids

A multitude of piperidine alkaloids have been isolated and characterized. Some of the most prominent examples include:

-

Piperine: The primary alkaloid in black pepper (Piper nigrum), responsible for its characteristic pungency.[1][2] It has been investigated for its anti-inflammatory, antioxidant, and bioavailability-enhancing properties.

-

Coniine: A highly toxic alkaloid found in poison hemlock (Conium maculatum).[3][4] Historically significant as the toxic agent in the execution of Socrates, it acts as a potent neurotoxin.

-

Lobeline: The principal alkaloid in Indian tobacco (Lobelia inflata).[5][6] It has a complex pharmacology, acting as a nicotinic acetylcholine receptor agonist and antagonist, and has been explored as a smoking cessation aid.

-

Anabasine: An alkaloid found in tree tobacco (Nicotiana glauca) and is a structural isomer of nicotine.[7][8] It exhibits high toxicity and acts as a nicotinic acetylcholine receptor agonist.

-

Solenopsin: A major component of the venom of fire ants (Solenopsis invicta).[9][10][11] This alkaloid possesses cytotoxic, hemolytic, and necrotic properties and has been shown to inhibit angiogenesis.

Quantitative Occurrence of Key Piperidine Alkaloids

The concentration of these alkaloids can vary significantly depending on the species, geographical location, and environmental conditions. The following table summarizes representative quantitative data for some of the aforementioned alkaloids.

| Alkaloid | Natural Source | Typical Concentration | Analytical Method(s) |

| Piperine | Piper nigrum (Black Pepper) | 2.33% - 9% (w/w) in dried fruit[2][12] | High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Raman Spectroscopy[2][13][14] |

| Coniine | Conium maculatum (Poison Hemlock) | Blood concentrations in fatal cases: 35 ng/mL - 410 ng/mL[3] | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3] |

| Lobeline | Lobelia inflata (Indian Tobacco) | Flowers: ~30.3 mg/g; Stems: ~5.8 mg/g; Leaves: ~3.8 mg/g[5]. Tincture: 0.01% - 0.05% total alkaloids[15] | Titration, Thin-Layer Chromatography (TLC)[15] |

| Anabasine | Nicotiana glauca (Tree Tobacco) | Leaves: 0.143% - 0.258% (w/w)[16][17]. Blood concentrations in fatal cases: 1.15 mg/L - 2.2 mg/L[7][18] | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)[7][17] |

| Solenopsin | Solenopsis invicta (Fire Ant) Venom | Constitutes a major portion of the 95% alkaloid fraction of the venom[19] | Gas Chromatography-Mass Spectrometry (GC-MS)[10] |

Synthesis of Piperidine-Containing Compounds

The construction of the piperidine ring is a cornerstone of synthetic organic chemistry. Numerous methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Key Synthetic Strategies

Four major strategies for the synthesis of the piperidine scaffold are highlighted below:

-

Catalytic Hydrogenation of Pyridines: This is one of the most direct and atom-economical methods for synthesizing piperidines.[20] It involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

-

Stork Enamine Alkylation: This versatile method involves the alkylation or acylation of an enamine, which is typically formed from a ketone or aldehyde and a secondary amine.[21][22][23] The subsequent hydrolysis of the resulting iminium salt yields the substituted piperidine derivative.

-

Aza-Diels-Alder Reaction: This cycloaddition reaction involves the [4+2] cycloaddition of an imine (the aza-dienophile) with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.[24][25][26]

-

Reductive Amination: This powerful reaction involves the formation of an imine or enamine from an amine and a carbonyl compound, followed by in situ reduction to the corresponding amine. Intramolecular reductive amination of δ-amino aldehydes or ketones is a common strategy for piperidine synthesis.[27][28][29]

Experimental Protocols

Detailed methodologies for key synthetic transformations are crucial for their successful implementation in a research setting.

Materials:

-

Pyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial acetic acid

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Hydrogen gas (high purity)

-

Celite®

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a high-pressure reactor vessel, add pyridine (1.0 eq) and glacial acetic acid (as solvent).

-

Carefully add PtO₂ catalyst (1-5 mol%).

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).

-

Pressurize the reactor with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture vigorously at room temperature for 16-24 hours.

-

Upon reaction completion, carefully vent the excess hydrogen and purge the reactor with inert gas.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in air.

-

Neutralize the filtrate by carefully adding saturated NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield piperidine.

-

Purify by distillation if necessary.

Materials:

-

Piperidine

-

A suitable ketone (e.g., cyclohexanone)

-

An alkyl halide (e.g., methyl iodide)

-

A suitable solvent (e.g., benzene or toluene)

-

p-Toluenesulfonic acid (catalytic amount)

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part 1: Enamine Formation

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), piperidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in benzene.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

Part 2: Alkylation and Hydrolysis

-

Dissolve the crude enamine in a suitable solvent (e.g., THF or benzene).

-

Add the alkyl halide (e.g., methyl iodide, 1.1 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Add dilute hydrochloric acid to the reaction mixture and stir to hydrolyze the iminium salt.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-alkylcyclohexanone by column chromatography or distillation.

Visualizing Key Pathways and Workflows

Signaling Pathway: Inhibition of PI3K/Akt by Solenopsin

Solenopsin, the primary alkaloid from fire ant venom, has been identified as an inhibitor of the Phosphatidylinositol-3-Kinase (PI3K) signaling pathway, which is crucial for cell growth, proliferation, and survival.[9][19]

Caption: Solenopsin inhibits the PI3K/Akt signaling pathway.

Experimental Workflow: Synthesis and Characterization of a Piperidine Compound

The following diagram illustrates a general workflow for the synthesis and characterization of a novel piperidine-containing compound.

References

- 1. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Poison hemlock determination in postmortem samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicosis in dairy cattle exposed to poison hemlock (Conium maculatum) in hay: isolation of Conium alkaloids in plants, hay, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lobelia inflata · Electric Veg [electricveg.com]

- 6. Lobeline - Wikipedia [en.wikipedia.org]

- 7. Another death due to ingestion of Nicotiana glauca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anabasine - Wikipedia [en.wikipedia.org]

- 9. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. scispace.com [scispace.com]

- 13. japsonline.com [japsonline.com]

- 14. Rapid estimation of piperine in black pepper: Exploration of Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ansm.sante.fr [ansm.sante.fr]

- 16. researchgate.net [researchgate.net]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. Nicotiana glauca (Tree Tobacco) Intoxication—Two Cases in One Family - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Therapeutic Potential of Solenopsis invicta Venom: A Scoping Review of Its Bioactive Molecules, Biological Aspects, and Health Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 22. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 23. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 27. soc.chim.it [soc.chim.it]

- 28. researchgate.net [researchgate.net]

- 29. masterorganicchemistry.com [masterorganicchemistry.com]

The Research Chemical Profile of 2-(Piperidin-3-yl)acetic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dated: December 27, 2025

Abstract

This technical guide provides a comprehensive overview of 2-(Piperidin-3-yl)acetic acid hydrochloride, a compound of interest within the scientific research community. While not formally classified as a "research chemical" by a regulatory body, its availability from chemical suppliers is primarily for research purposes, and its structural similarity to known bioactive molecules suggests its utility in drug discovery and pharmacological studies. This document collates available physicochemical data, outlines detailed experimental protocols for its synthesis and potential biological evaluation, and visualizes key concepts to facilitate a deeper understanding of its scientific context. The information presented herein is intended to support researchers in exploring the potential of this and related piperidine derivatives.

Introduction

This compound is a piperidine derivative with a structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS)[1][2]. The piperidine moiety is a common scaffold in many biologically active compounds and approved pharmaceuticals[3][4]. Due to its structure, this compound is hypothesized to interact with GABA receptors, particularly the GABA-B subtype, which are G-protein coupled receptors involved in modulating neuronal excitability[1][5]. As such, this compound is a valuable tool for researchers investigating the pharmacology of GABAergic systems and for the development of novel therapeutics targeting neurological and psychiatric disorders.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in Table 1. This data is primarily derived from computational predictions and publicly available databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | PubChem[6] |

| Molecular Weight | 179.64 g/mol | PubChem[6] |

| IUPAC Name | 2-piperidin-3-ylacetic acid;hydrochloride | PubChem[6] |

| CAS Number | 71985-81-4 | PubChem[6] |

| Topological Polar Surface Area | 49.3 Ų | PubChem[6] |

| Hydrogen Bond Donor Count | 3 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Rotatable Bond Count | 2 | PubChem[6] |

Synthesis and Characterization

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the synthesis of 3-piperidineacetic acid from 3-pyridineacetic acid, which can then be converted to the hydrochloride salt.

Materials:

-

3-Pyridineacetic acid

-

Platinum(IV) oxide (PtO₂) catalyst

-

Glacial acetic acid

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether)

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-pyridineacetic acid in glacial acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of platinum(IV) oxide to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.

-

Hydrochloride Salt Formation: Dissolve the resulting crude 3-piperidineacetic acid in a minimal amount of a suitable solvent and add a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.

-

Isolation and Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

Biological Activity and Mechanism of Action

The primary hypothesized biological target of this compound is the GABA-B receptor, based on its structural similarity to GABA. GABA-B receptors are metabotropic receptors that mediate slow and prolonged inhibitory effects in the CNS[1][5].

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist initiates a signaling cascade that leads to the inhibition of neuronal activity. This is primarily achieved through the modulation of ion channels and adenylyl cyclase.

Experimental Protocol: GABA-B Receptor Binding Assay

To determine the binding affinity of this compound for the GABA-B receptor, a competitive radioligand binding assay can be performed.

Materials:

-

Rat brain membranes (source of GABA-B receptors)

-

[³H]-GABA (radioligand)

-

Unlabeled GABA (for determining non-specific binding)

-

Test compound: this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh assay buffer to a known protein concentration.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]-GABA, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled GABA).

-

Incubation: Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound represents a valuable molecular entity for research in the field of neuroscience and drug discovery. Its structural characteristics suggest a potential interaction with GABA-B receptors, making it a useful tool for probing the GABAergic system. The information and protocols provided in this technical guide are intended to serve as a foundational resource for scientists and researchers, enabling further investigation into the pharmacological profile and therapeutic potential of this and related compounds. As with all research chemicals, appropriate safety precautions should be taken during handling and experimentation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C7H14ClNO2 | CID 12514713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Piperidin-3-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(Piperidin-3-yl)acetic acid hydrochloride, a valuable building block in pharmaceutical research and development. The described synthetic route starts from readily available pyridine precursors and proceeds through the formation of 2-(pyridin-3-yl)acetic acid, followed by catalytic hydrogenation of the pyridine ring to the desired piperidine derivative. This guide includes comprehensive methodologies for each key transformation, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

Piperidine derivatives are integral scaffolds in a wide array of pharmaceutical agents due to their ability to interact with various biological targets. Specifically, 2-(Piperidin-3-yl)acetic acid and its analogues are key intermediates in the synthesis of compounds with diverse therapeutic applications. The synthesis of this piperidine derivative from pyridine precursors is a common and cost-effective strategy. The critical step in this transformation is the reduction of the aromatic pyridine ring, which can be achieved through catalytic hydrogenation. Careful selection of the catalyst and optimization of reaction conditions are crucial to ensure high yield and purity of the final product while avoiding potential side reactions such as hydrogenolysis or incomplete reduction. These application notes provide a reliable and detailed procedure for this synthesis, aimed at professionals in the field of medicinal chemistry and drug development.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

| Step | Reaction | Starting Material | Reagents and Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Pressure (bar) | Product | Yield (%) | Purity (%) |

| 1 | Hydrolysis of 3-Cyanomethylpyridine | 3-Cyanomethylpyridine | Hydrochloric Acid (conc.) | Water | 6 | Reflux | N/A | 2-(Pyridin-3-yl)acetic acid hydrochloride | >95 | >98 |

| 2 | Catalytic Hydrogenation | 2-(Pyridin-3-yl)acetic acid | Platinum(IV) oxide (PtO₂) | Glacial Acetic Acid | 6-10 | Room Temperature | 50-70 | 2-(Piperidin-3-yl)acetic acid | High | >95 |

| 3 | Hydrochloride Salt Formation | 2-(Piperidin-3-yl)acetic acid | Hydrochloric Acid (in isopropanol) | Isopropanol | 1 | 0 - RT | N/A | This compound | >90 | >99 |

Experimental Protocols

Step 1: Synthesis of 2-(Pyridin-3-yl)acetic acid hydrochloride from 3-Cyanomethylpyridine

This protocol describes the hydrolysis of 3-cyanomethylpyridine to 2-(pyridin-3-yl)acetic acid hydrochloride.

Materials:

-

3-Cyanomethylpyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanomethylpyridine (1 equivalent).

-

Slowly add concentrated hydrochloric acid (approximately 5-6 equivalents) to the flask.

-

Heat the mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-(pyridin-3-yl)acetic acid hydrochloride as a solid.

-